2-(1-(2-Chlorobenzyl)piperidin-4-yl)-5-(furan-2-yl)-1,3,4-oxadiazole
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Overview
Description
Synthesis Analysis
While specific synthesis methods for this compound were not found, it’s worth noting that pinacol boronic esters are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is not well developed, but a catalytic approach has been reported . This approach, paired with a Matteson–CH2–homologation, allows for formal anti-Markovnikov alkene hydromethylation .Chemical Reactions Analysis
The Suzuki–Miyaura (SM) cross-coupling is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . It uses a relatively stable, readily prepared, and generally environmentally benign organoboron reagent . The boron moiety can be converted into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .Scientific Research Applications
Antimicrobial Activities
- A study by Başoğlu et al. (2013) described the design, synthesis, and antimicrobial activities of azole derivatives, including 1,3,4-oxadiazole, starting from furan-2-carbohydrazide. Some synthesized compounds displayed activity against tested microorganisms (Başoğlu et al., 2013).
- Krolenko et al. (2016) synthesized new 5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole derivatives containing piperidine or pyrrolidine ring and found them to exhibit strong antimicrobial activity. A structure–activity study was performed to understand the antimicrobial effect of these compounds (Krolenko et al., 2016).
Anticancer and Antiangiogenic Effects
- Chandrappa et al. (2010) investigated the anticancer and antiangiogenic effects of novel thioxothiazolidin-4-one derivatives against a transplantable mouse tumor. The study demonstrated that these compounds reduced tumor volume and cell number, increasing the life span of tumor-bearing mice. They also manifested strong antiangiogenic effects, inhibiting tumor-induced endothelial proliferation (Chandrappa et al., 2010).
Synthesis and Characterization
- Abbasi et al. (2018) detailed the hemolytic profile of novel tri-heterocyclic benzamides, emphasizing the synthesis of compounds containing the oxadiazole core due to its diverse biological activities. This research highlighted methods used for assembling compounds with this heterocyclic core, indicating its importance in pharmaceutical chemistry (Abbasi et al., 2018).
- Siwach and Verma (2020) provided an overview of the therapeutic potential of oxadiazole or furadiazole containing compounds. They discussed the biological activities associated with derivatives of the oxadiazole nucleus, such as antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activities. The review summarized pharmacological activities and synthetic routes for these compounds (Siwach & Verma, 2020).
Future Directions
While specific future directions for this compound were not found, it’s worth noting that organoboron compounds are highly valuable building blocks in organic synthesis . The increased stability of boronic esters rises new challenges, considering the removal of the boron moiety at the end of a sequence if required . This area could be a potential direction for future research.
properties
IUPAC Name |
2-[1-[(2-chlorophenyl)methyl]piperidin-4-yl]-5-(furan-2-yl)-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O2/c19-15-5-2-1-4-14(15)12-22-9-7-13(8-10-22)17-20-21-18(24-17)16-6-3-11-23-16/h1-6,11,13H,7-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPWQLIWYDWKWSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C(O2)C3=CC=CO3)CC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-(2-Chlorobenzyl)piperidin-4-yl)-5-(furan-2-yl)-1,3,4-oxadiazole |
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